Amiselimod
Overview
Description
Amiselimod (MT-1303) is a selective sphingosine 1-phosphate 1 (S1P1) receptor modulator . It is currently being developed for the treatment of various diseases . It is an oral selective S1P1 receptor modulator with potentially fewer adverse effects than fingolimod .
Molecular Structure Analysis
Amiselimod requires phosphorylation by the endogenous SphK2 to its active metabolite: amiselimod phosphate (amiselimod-P) . The tmax of amiselimod is similar to that of fingolimod, at 12–16 h .Chemical Reactions Analysis
Amiselimod, like other S1P receptor modulators such as Fingolimod, Siponimod, Ozanimod, Ponesimod, and Laquinimod, can significantly reduce the ARR and disability progression . Amiselimod (40 mg) has shown the highest efficacy among these .Scientific Research Applications
1. Application in Autoimmune Diseases
Amiselimod, a second-generation sphingosine 1-phosphate (S1P) receptor modulator, has demonstrated considerable efficacy in treating autoimmune diseases. It has been specifically designed to reduce the bradycardia risk associated with similar modulators. Preclinical and clinical studies have shown its potent therapeutic effects, particularly in cardiac applications (Sugahara et al., 2016).
2. Efficacy in Multiple Sclerosis
Amiselimod has been tested for its effectiveness in relapsing multiple sclerosis (MS). A two-year extension study of amiselimod in relapsing MS showed that it successfully suppressed disease activity without causing significant bradyarrhythmia, showcasing its potential as a long-term treatment for MS (Kappos et al., 2017).
3. Cardiac Safety Profile
Research comparing amiselimod with fingolimod and placebo in healthy subjects indicated that amiselimod has a favorable cardiac safety profile. The study demonstrated minimal negative chronotropic effects, and no significant bradyarrhythmia or cardiac abnormalities were observed, suggesting its safety for cardiac functions (Harada et al., 2017).
4. Application in Inflammatory Bowel Disease
Amiselimod's pharmacokinetic and pharmacodynamic properties make it a candidate for treating inflammatory bowel disease. Its active metabolite, amiselimod phosphate, showcases promising effects in controlling disease activity, as evidenced by changes in absolute lymphocyte counts, a critical factor in inflammatory diseases (Lee et al., 2023).
5. Treatment of Crohn's Disease
A study evaluating amiselimod in patients with moderate to severe active Crohn's disease found that while amiselimod was generally well-tolerated, it was not superior to placebo for inducing clinical response. However, its tolerability suggests potential as a treatment option in specific patient populations (D'Haens et al., 2021).
6. Effects on Lupus Nephritis
Amiselimod has shown marked therapeutic effects in treating lupus nephritis in murine models. This indicates its potential as a treatment agent for patients suffering from systemic lupus erythematosus, including lupus nephritis, primarily by reducing the infiltration of autoreactive T cells into the kidneys (Sugahara et al., 2019).
properties
IUPAC Name |
2-amino-2-[2-[4-heptoxy-3-(trifluoromethyl)phenyl]ethyl]propane-1,3-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30F3NO3/c1-2-3-4-5-6-11-26-17-8-7-15(12-16(17)19(20,21)22)9-10-18(23,13-24)14-25/h7-8,12,24-25H,2-6,9-11,13-14,23H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVCPIJKPAKAIIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC1=C(C=C(C=C1)CCC(CO)(CO)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301141402 | |
Record name | 2-Amino-2-[2-[4-(heptyloxy)-3-(trifluoromethyl)phenyl]ethyl]-1,3-propanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301141402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Amiselimod | |
CAS RN |
942399-20-4 | |
Record name | 2-Amino-2-[2-[4-(heptyloxy)-3-(trifluoromethyl)phenyl]ethyl]-1,3-propanediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=942399-20-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Amiselimod [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0942399204 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Amiselimod | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB17074 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 2-Amino-2-[2-[4-(heptyloxy)-3-(trifluoromethyl)phenyl]ethyl]-1,3-propanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301141402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AMISELIMOD | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/358M5150LY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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